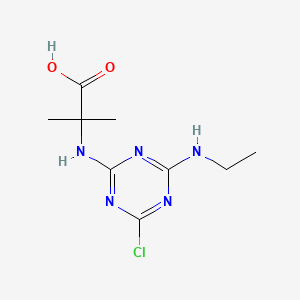

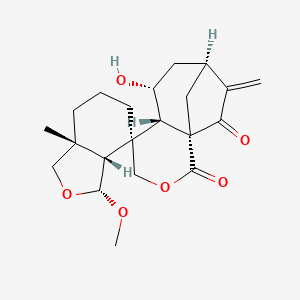

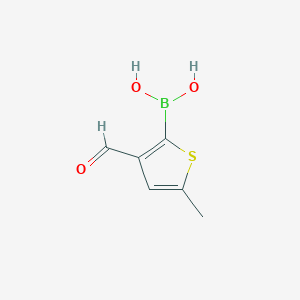

![molecular formula C39H24IrN3S3 B3028937 fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) CAS No. 405289-74-9](/img/structure/B3028937.png)

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

Overview

Description

Fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) (fac-Tris-Ir(III)) is a type of organometallic complex with a variety of applications in scientific research. It is a coordination complex, composed of an iridium(III) center surrounded by three tris(2-benzo[b]thiophen-2-ylpyridinato-C3,N) ligands. It is a highly reactive compound and is used in a variety of applications, such as catalysis, photochemistry, and electrochemistry.

Scientific Research Applications

1. Electrophosphorescence Applications

The Ir(III) complexes, including fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III), have been utilized in electrophosphorescent applications. These complexes exhibit high external quantum efficiency, luminous efficiency, and brightness, making them suitable for use in polymer light-emitting devices (Cho et al., 2009).

2. Photophysical Properties

Research on these complexes also involves understanding their photophysical properties. Investigations include the analysis of their hydration in solutions and solid states, which is crucial for their stability and performance in various applications (Takayasu & Shinozaki, 2017).

3. Characterization and Analysis

Characterizing the complexes using techniques like inelastic neutron scattering spectroscopy and density functional theory provides insights into their structure and behavior. This information is vital for optimizing their use in organic light-emitting diodes and as photocatalysts (Parker, 2019).

4. Synthesis Methods

Innovative synthesis methods, such as microwave irradiation, have been developed for producing these complexes. Such methods offer advantages in terms of efficiency and selectivity, which are essential for large-scale production (Konno & Sasaki, 2003).

5. Ligand Design for OLEDs

The design and preparation of ligands for these complexes are crucial for their application in organic light-emitting diodes (OLEDs). Research in this area focuses on improving the photophysical properties and device performance (Adamovich et al., 2023).

6. Phosphorescence Quantum Efficiency

These complexes have been studied for their high phosphorescence quantum efficiency in organic semiconductor films, which is a key parameter for their application in OLEDs (Kawamura et al., 2005).

Mechanism of Action

Target of Action

The primary target of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III), also known as Ir(btpy)3, is the organic light-emitting diodes (OLEDs) and polymer solar cells . It acts as a dopant in these devices, enhancing their performance .

Mode of Action

Ir(btpy)3 interacts with its targets by acting as an efficient red phosphorescent emitter (PHOLED) . It emits light when excited, a property that is utilized in OLEDs . In polymer solar cells, it aids in photon harvesting .

Biochemical Pathways

The interpenetrating network of p3ht: pcbm can be damaged through high-temperature annealing treatment .

Result of Action

The result of Ir(btpy)3’s action is the emission of red light in OLEDs . This makes it valuable in the production of display technologies. In polymer solar cells, it contributes to the efficiency of photon harvesting .

Action Environment

The action of Ir(btpy)3 can be influenced by environmental factors. For instance, its sensitivity to oxygen is utilized in barometric pressure probes . Additionally, the performance of polymer solar cells can be affected by high-temperature annealing treatment .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that the compound is an efficient red phosphorescent emitter . This suggests that it may interact with certain enzymes or proteins that are sensitive to light, although specific interactions have not been reported.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

properties

IUPAC Name |

2-(3H-1-benzothiophen-3-id-2-yl)pyridine;iridium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C13H8NS.Ir/c3*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;/h3*1-8H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGICQHVMVTCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24IrN3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745377 | |

| Record name | Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405289-74-9 | |

| Record name | Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

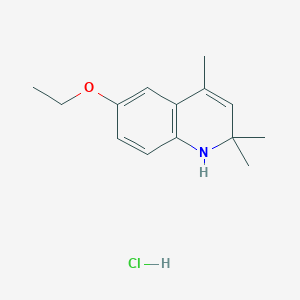

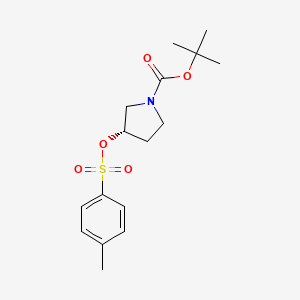

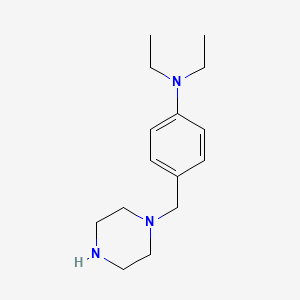

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

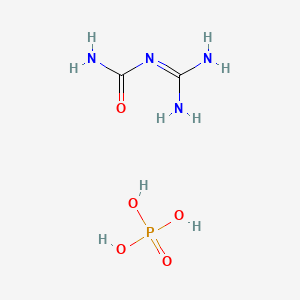

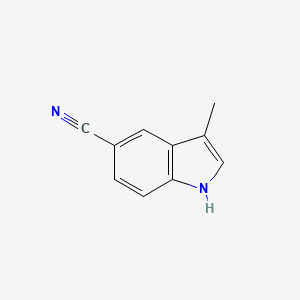

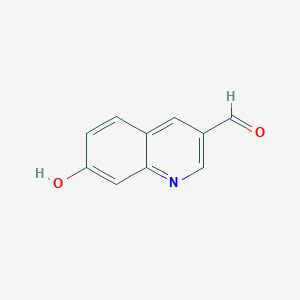

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

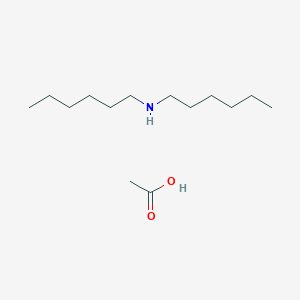

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)